

A Comprehensive Technical Guide to the Physicochemical Properties of Diheptyl Succinate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Diheptyl succinate	
Cat. No.:	B101398	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diheptyl succinate (C18H34O4) is a diester of succinic acid and heptyl alcohol.[1] It is a versatile compound with applications primarily in the cosmetics and personal care industry as a lightweight, non-greasy emollient and texture enhancer.[1][2] Often considered a natural and biodegradable alternative to silicones, it is valued for its ability to improve skin feel and hydration.[1][2] Beyond cosmetics, it also shows potential as a bio-based plasticizer.[3] This technical guide provides an in-depth overview of the core physicochemical properties of diheptyl succinate, complete with experimental protocols and logical workflow diagrams to support researchers and formulation scientists.

Physicochemical Properties

The key physicochemical properties of **diheptyl succinate** are summarized in the table below. These parameters are crucial for understanding its behavior in various formulations and for predicting its interactions with other substances.

Property	Value	Units	Conditions
Molecular Formula	C18H34O4	-	-
Molecular Weight	314.47	g/mol	-
Appearance	Transparent, viscous liquid	-	Ambient
Boiling Point	351.3	°C	at 760 mmHg
Density	0.945	g/cm³	-
Water Solubility	< 1.0 x 10 ⁻³	g/L	at 20 °C
LogP (Octanol-Water Partition Coefficient)	4.79 - 6.1	-	-
Refractive Index	1.447	-	-
Vapor Pressure	4.14 × 10 ⁻⁵	mmHg	at 25 °C

Note: Specific experimental values for melting point and a quantitative measure of viscosity are not consistently reported in the literature. It exists as a viscous liquid at room temperature.[3]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **diheptyl succinate** are outlined below. These protocols are based on standard laboratory procedures for characterizing liquid esters.

Synthesis of Diheptyl Succinate via Fischer Esterification

This protocol describes the synthesis of **diheptyl succinate** from succinic acid and heptanol using an acid catalyst.

Materials:

Succinic acid

- Heptanol
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (5% aqueous)
- Anhydrous magnesium sulfate
- Organic solvent (e.g., diethyl ether or ethyl acetate)
- Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

- In a round-bottom flask, combine succinic acid and a molar excess of heptanol (e.g., a 1:2.5 molar ratio of acid to alcohol).
- Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
- Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-4 hours.
- Allow the reaction mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel and wash with water, followed by a 5% sodium bicarbonate solution to neutralize the acidic catalyst, and finally with brine.
- Separate the organic layer and dry it over anhydrous magnesium sulfate.
- Filter to remove the drying agent.
- Purify the crude **diheptyl succinate** by vacuum distillation to remove unreacted heptanol and any byproducts.

Determination of Boiling Point

The boiling point can be determined using a micro-boiling point method.

Materials:

- Diheptyl succinate sample
- Capillary tube (sealed at one end)
- Thermometer
- Thiele tube or other heating apparatus (e.g., Mel-Temp)
- Mineral oil

Procedure:

- Attach a small test tube containing a few drops of the diheptyl succinate sample to a thermometer.
- Place a capillary tube, sealed end up, into the sample.
- Insert the assembly into a Thiele tube filled with mineral oil.
- · Heat the arm of the Thiele tube gently.
- Observe the capillary tube. A slow, continuous stream of bubbles will emerge as the boiling point is approached and slightly exceeded.
- Remove the heat and allow the apparatus to cool slowly.
- The temperature at which the liquid is drawn back into the capillary tube is the boiling point. [4]

Measurement of Density

The density of liquid **diheptyl succinate** can be determined by measuring the mass of a known volume.

Materials:

• Diheptyl succinate sample

- Pycnometer or a precise graduated cylinder
- Analytical balance

Procedure:

- Accurately weigh a clean, dry pycnometer or graduated cylinder.
- Fill the container with the **diheptyl succinate** sample to a known volume.
- Reweigh the container with the sample.
- The density is calculated by dividing the mass of the sample by its volume.[5]

Determination of Water Solubility

A qualitative to semi-quantitative determination of water solubility can be performed by direct observation.

Materials:

- Diheptyl succinate sample
- Distilled water
- Test tubes
- Vortex mixer

Procedure:

- Add a small, known amount of diheptyl succinate to a test tube containing a known volume of distilled water.
- Vigorously agitate the mixture using a vortex mixer for several minutes.
- Allow the mixture to stand and observe for any undissolved ester. Due to its low solubility, a separate phase or cloudiness is expected.

 For a more quantitative measurement, the aqueous phase can be separated and analyzed by techniques like gas chromatography to determine the concentration of the dissolved ester.
[6]

Measurement of Refractive Index

The refractive index is measured using a refractometer.

Materials:

- Diheptyl succinate sample
- · Abbe refractometer
- Dropper
- Lens paper and ethanol for cleaning

Procedure:

- Calibrate the refractometer using a standard of known refractive index.
- Clean the prism surfaces with ethanol and lens paper.
- Apply a few drops of the diheptyl succinate sample onto the lower prism.
- Close the prisms and allow the sample to spread into a thin film.
- Adjust the light source and focus the eyepiece to observe the borderline between the light and dark fields.
- Align the borderline with the crosshairs in the eyepiece.
- Read the refractive index from the instrument's scale.[7]

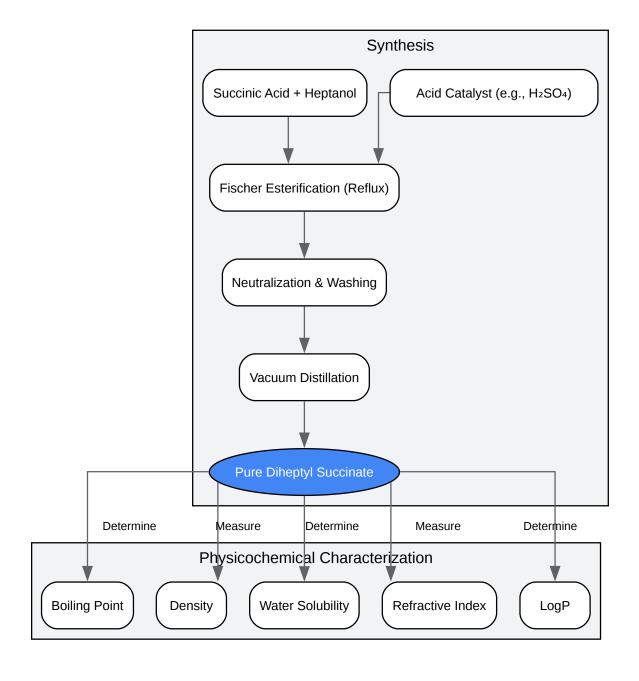
Determination of LogP (Octanol-Water Partition Coefficient)

The shake-flask method is a common technique for the experimental determination of LogP.

Materials:

- Diheptyl succinate sample
- n-Octanol (pre-saturated with water)
- Water (pre-saturated with n-octanol)
- Separatory funnel
- Analytical technique for quantification (e.g., HPLC or GC)

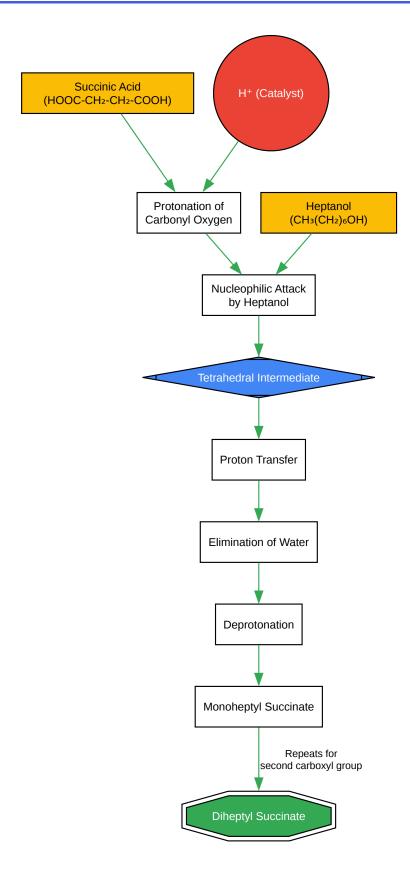
Procedure:


- Prepare a solution of **diheptyl succinate** in either water or n-octanol.
- Add a known volume of this solution and the other solvent to a separatory funnel.
- Shake the funnel vigorously for several minutes to allow for partitioning between the two phases.
- Allow the layers to separate completely.
- Carefully collect samples from both the aqueous and octanol layers.
- Determine the concentration of diheptyl succinate in each layer using a suitable analytical method.
- The LogP value is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[8]

Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and subsequent physicochemical characterization of **diheptyl succinate**.


Click to download full resolution via product page

Caption: Workflow for **diheptyl succinate** synthesis and characterization.

Fischer Esterification Reaction Pathway

This diagram outlines the key steps in the acid-catalyzed Fischer esterification reaction for the synthesis of **diheptyl succinate**.

Click to download full resolution via product page

Caption: Fischer esterification of succinic acid with heptanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. paulaschoice.it [paulaschoice.it]
- 2. Diheptyl Succinate (Explained + Products) [incidecoder.com]
- 3. Diheptyl succinate Descrizione [tiiips.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. youtube.com [youtube.com]
- 8. agilent.com [agilent.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Properties of Diheptyl Succinate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101398#physicochemical-properties-of-diheptyl-succinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com